molecular formula C10H14N2O4S B1508649 L-4-[(Methylsulfonyl)amino]phenylalanine CAS No. 266999-21-7

L-4-[(Methylsulfonyl)amino]phenylalanine

Cat. No.: B1508649
CAS No.: 266999-21-7
M. Wt: 258.3 g/mol
InChI Key: JCDAIQZEQLVVRT-VIFPVBQESA-N
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Description

L-4-[(Methylsulfonyl)amino]phenylalanine is a synthetic derivative of the essential amino acid phenylalanine, characterized by a methylsulfonylamino (-SO₂NHCH₃) substituent at the para position of the aromatic ring.

Properties

IUPAC Name

(2S)-2-amino-3-[4-(methanesulfonamido)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-17(15,16)12-8-4-2-7(3-5-8)6-9(11)10(13)14/h2-5,9,12H,6,11H2,1H3,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDAIQZEQLVVRT-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269191
Record name 4-[(Methylsulfonyl)amino]-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266999-21-7
Record name 4-[(Methylsulfonyl)amino]-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=266999-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Methylsulfonyl)amino]-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Synthesis Methods

Chemical synthesis of 4-substituted phenylalanine derivatives, including L-4-[(Methylsulfonyl)amino]phenylalanine, generally involves multi-step processes starting from substituted phenylalanine esters or related precursors. A representative synthetic route is outlined below based on patent WO2003068725A2:

  • Step 1: Preparation of 4-Nitro or 4-Cyano Phenylalanine Esters
    Starting with 4-nitro or 4-cyano-N-formylphenylalanine methyl esters, these compounds are suspended in water and subjected to catalytic hydrogenation using palladium on carbon (5% Pd, 50% water wet). The reaction is conducted at 40–45°C until hydrogen uptake ceases, yielding the corresponding 4-amino-N-formylphenylalanine methyl ester.

  • Step 2: Diazotization and Substitution
    The aniline intermediate is cooled below 20°C and treated with concentrated hydrochloric acid, then further cooled in an ice bath. Potassium copper cyanide and potassium bicarbonate are added, and the mixture is stirred at controlled temperatures (20°C, then cooled to 0–5°C) to facilitate substitution reactions.

  • Step 3: Ester Hydrolysis and Functional Group Transformations
    Aqueous sodium hydroxide (10M) is added under nitrogen atmosphere at 0–5°C to hydrolyze esters and facilitate further functional group modifications. The reaction mixture is concentrated under vacuum, and the residue is refluxed with reagents such as malondialdehyde bis(dimethylacetal) to introduce additional functional groups.

  • Step 4: Extraction and Purification
    The reaction mixture is partitioned between water and ethyl acetate, basified to pH 12–13 with potassium carbonate, and extracted to isolate the target compound. Further purification involves washing with acid and water, followed by concentration and crystallization steps.

This multi-step chemical synthesis allows for the introduction of the methylsulfonylamino group at the para position of the phenyl ring and the formation of the L-phenylalanine backbone with stereochemical control. The process requires careful temperature control and use of catalysts and reagents to achieve high purity and yield.

Enzymatic Synthesis Methods

An alternative, more environmentally friendly and stereoselective method for preparing this compound involves enzymatic synthesis using transaminase enzymes. According to research published in the Chemical Journal of Chinese Universities (2010):

  • Substrates:
    The enzymatic method uses 4-methylsulfonyl-phenylpyruvate as the keto acid substrate and L-aspartic acid as the amino donor.

  • Enzyme:
    Aspartate aminotransferase catalyzes the transamination reaction, converting the keto acid into the corresponding L-amino acid derivative.

  • Optimal Conditions:

    • Temperature: 37°C
    • pH: 8
    • Substrate concentration (4-methylsulfonyl-phenylpyruvate): 8% (w/w)
    • Surfactant (Tween 80): 0.6% (w/w)
    • Mg²⁺ concentration: 1×10⁻⁴ mol/L to enhance enzyme activity
  • Reaction Time and Yield:
    Under these optimized conditions, the bioconversion rate of 4-methylsulfonyl-phenylpyruvate reached 95% after 12 hours.

  • Advantages:
    This method provides a high degree of stereoselectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis. It offers a promising route for industrial-scale preparation of L-phenylalanine derivatives.

Comparative Summary of Preparation Methods

Aspect Chemical Synthesis Enzymatic Synthesis
Starting Materials 4-nitro or 4-cyano phenylalanine esters 4-methylsulfonyl-phenylpyruvate and L-aspartic acid
Catalysts/Reagents Pd/C catalyst, HCl, potassium copper cyanide, NaOH Aspartate aminotransferase enzyme, Mg²⁺
Reaction Conditions Multiple steps, 0–45°C, hydrogenation, diazotization Single step, 37°C, pH 8
Reaction Time Several hours to days 12 hours
Yield/Conversion Rate High, depending on purification 95% bioconversion
Stereoselectivity Controlled by chiral starting materials and conditions High, enzyme-mediated stereospecificity
Environmental Impact Use of hazardous reagents and solvents Mild conditions, environmentally friendly
Scalability Established industrial methods Potential for scale-up with enzyme immobilization

Research Findings and Notes

  • The chemical synthesis route is well-documented in patent literature, indicating its industrial relevance and feasibility for large-scale production.

  • The enzymatic method reported by Liu et al. (2010) demonstrates a novel, efficient biocatalytic approach with high conversion rates and mild conditions, suggesting a sustainable alternative to chemical synthesis.

  • Both methods require precise control of reaction parameters to ensure the stereochemical purity of the L-isomer, which is critical for biological activity.

  • The enzymatic approach benefits from the use of cofactors and surfactants to enhance enzyme activity and substrate solubility, which are key factors in optimizing yield.

Chemical Reactions Analysis

Types of Reactions: L-4-[(Methylsulfonyl)amino]phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the methylsulfonyl group and the amino acid backbone.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Suzuki–Miyaura coupling reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the aldol condensation reaction with l-threonine aldolase produces β-hydroxy-α-amino acids .

Scientific Research Applications

Protein Engineering

Overview
L-4-[(Methylsulfonyl)amino]phenylalanine is utilized extensively in protein engineering. It serves as a building block for synthesizing modified proteins with enhanced functionalities. The incorporation of this compound can alter the structural and functional properties of proteins, making it valuable for biotechnological applications.

Applications

  • Enzyme Design : By introducing this amino acid into enzyme structures, researchers can create variants with improved catalytic efficiency or stability.
  • Therapeutic Proteins : It plays a role in developing therapeutic proteins that require specific modifications for enhanced efficacy or reduced immunogenicity.

Drug Development

Overview
In drug development, this compound serves as a crucial component in the synthesis of novel therapeutic agents. Its ability to modify pharmacokinetic properties makes it an attractive candidate for designing drugs targeting various diseases.

Applications

  • Neurological Disorders : Research indicates that this compound can be used to develop drugs aimed at treating neurological conditions by enhancing the bioavailability of active pharmaceutical ingredients.
  • Cancer Therapeutics : Its derivatives have been explored in targeted therapies, particularly in treatments involving amino acid transporters that are overexpressed in certain tumors.

Research on Amino Acid Metabolism

Overview
this compound is significant in studies focused on amino acid metabolism. Understanding its metabolic pathways can provide insights into various metabolic disorders.

Applications

  • Metabolic Disorders : Investigations into how this compound affects metabolic pathways can lead to better management strategies for disorders such as phenylketonuria (PKU).
  • Nutritional Studies : It aids in formulating dietary interventions for patients with specific amino acid metabolism issues.

Biochemical Studies

Overview
This compound is employed in biochemical experiments to elucidate the structure-function relationships of proteins. Such studies are critical for advancing our understanding of biochemical processes and enzyme mechanisms.

Applications

  • Protein Folding Studies : Researchers use this compound to investigate how proteins fold and misfold, contributing to diseases like Alzheimer's.
  • Catalyst Development : It is used to develop more effective enzymes and catalysts by modifying their active sites with this amino acid derivative.

Biomedical Imaging

Overview
The potential of this compound in biomedical imaging has been explored through its incorporation into radiolabeled compounds for positron emission tomography (PET).

Applications

  • Tumor Imaging : Radiolabeled derivatives have shown promise as imaging agents that target specific tumor types by utilizing amino acid transport mechanisms.
  • Diagnostic Tools : These compounds could serve as diagnostic tools for early detection of cancers based on their uptake in metabolically active tissues.

Case Studies and Research Findings

StudyFocusFindings
Phenylketonuria ManagementDietary InterventionsUtilization of modified amino acids like this compound showed improvements in metabolic control among PKU patients .
Targeted Cancer TherapyTumor SuppressionA study demonstrated that compounds derived from phenylalanine effectively target glioma cells via specific transporters .
Protein EngineeringEnzyme ModificationResearch indicated that incorporating this amino acid into enzyme structures resulted in enhanced catalytic properties .

Mechanism of Action

The mechanism of action of L-4-[(Methylsulfonyl)amino]phenylalanine involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The compound may act as an inhibitor or activator of enzymes, depending on its binding affinity and the specific target .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences among L-4-[(Methylsulfonyl)amino]phenylalanine and its analogs:

Compound Name Substituent (Position) Functional Group Molecular Formula Molar Mass (g/mol) Key Properties
This compound -SO₂NHCH₃ (para) Methylsulfonylamino C₁₀H₁₄N₂O₄S* ~258.29* High stability, strong electron withdrawal
4-Sulfamoyl-L-phenylalanine -SO₂NH₂ (para) Sulfamoyl C₉H₁₂N₂O₄S 244.27 Melting point: 150.22°C; limited toxicity data
4-Nitro-L-phenylalanine -NO₂ (para) Nitro C₉H₁₀N₂O₄ 210.19 Synthesized via nitration; electron-withdrawing
2-Chloro-D-phenylalanine -Cl (ortho) Chloro C₉H₁₀ClNO₂ 199.63 Melting point: 211–213°C; D-configuration
Tyrosine -OH (para) Hydroxyl C₉H₁₁NO₃ 181.19 Natural precursor to neurotransmitters

*Inferred based on sulfamoyl analog ().

Key Observations:
  • Substituent Position : The para position is common in sulfonyl and nitro derivatives, enhancing electronic effects on the aromatic ring. In contrast, 2-Chloro-D-phenylalanine has an ortho substituent, which may sterically hinder interactions with enzymes or receptors .
  • Nitro (-NO₂): Stronger electron withdrawal than sulfonyl groups but may confer instability or mutagenicity . Chloro (-Cl): Increases lipophilicity, favoring blood-brain barrier penetration in pharmaceuticals .

Physicochemical and Reactivity Comparisons

  • Thermal Stability :
    • 4-Sulfamoyl-L-phenylalanine decomposes at 487.7°C (liquid/gas phase), indicating high thermal stability .
    • Nitro derivatives (e.g., 4-nitro-L-phenylalanine) are less stable due to explosive tendencies under extreme conditions .
  • Solubility :
    • Sulfonyl groups enhance water solubility via hydrogen bonding, whereas chloro derivatives (e.g., 2-Chloro-D-phenylalanine) are more lipophilic .
  • Reactivity :
    • Sulfonyl groups participate in nucleophilic substitution reactions, as seen in , where regioselectivity (ortho vs. meta) is pH-dependent .

Biological Activity

L-4-[(Methylsulfonyl)amino]phenylalanine (MSA-Phe) is a phenylalanine derivative with significant biological activity, particularly in the context of enzyme interactions and transport mechanisms in cellular systems. This article reviews its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a methylsulfonyl group attached to the amino acid phenylalanine. This modification can influence its reactivity and interaction with biological targets, potentially altering its pharmacological properties.

The biological activity of MSA-Phe primarily involves its interaction with the L-type amino acid transporter 1 (LAT1) . LAT1 is crucial for the transport of large neutral amino acids across cell membranes, which is essential for various physiological processes, including protein synthesis and metabolic regulation. MSA-Phe acts as both an inhibitor and an activator depending on its concentration and the specific cellular context:

  • Inhibition : MSA-Phe may inhibit the uptake of other amino acids by competing for binding sites on LAT1.
  • Activation : At certain concentrations, it can stimulate the transport of phenylalanine and other substrates by enhancing LAT1 activity .

Enzymatic Interactions

Research indicates that MSA-Phe can modulate the activity of various enzymes involved in metabolic pathways:

  • Phenylalanine Ammonia Lyase (PAL) : Studies have shown that MSA-Phe can influence PAL activity, which is critical for the conversion of phenylalanine to cinnamic acid in plants. This suggests potential applications in agricultural biotechnology .

Case Studies

  • Cancer Treatment Applications : In a study involving boron neutron capture therapy (BNCT), L-phenylalanine derivatives, including MSA-Phe, were investigated for their ability to enhance boron uptake in cancer cells. The results demonstrated that pre-treatment with L-phenylalanine analogs could significantly increase boron accumulation in tumor cells, suggesting a potential role in targeted cancer therapies .
  • Neurotransmitter Regulation : Another study highlighted the role of MSA-Phe in modulating neurotransmitter levels by influencing amino acid transport across the blood-brain barrier. This could have implications for neurological disorders where neurotransmitter balance is disrupted .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits LAT1-mediated transport at high concentrations
Enzyme ActivationStimulates transport of phenylalanine at lower concentrations
Cancer TreatmentEnhances boron uptake in tumor cells
Neurotransmitter ModulationAffects neurotransmitter levels via amino acid transport

Q & A

Q. What are the standard synthetic routes for L-4-[(Methylsulfonyl)amino]phenylalanine, and how is purity validated?

The synthesis typically begins with 4-amino-L-phenylalanine, where the amino group is sulfonylated using methanesulfonyl chloride under basic conditions (e.g., in the presence of triethylamine). Protecting groups, such as tert-butoxycarbonyl (Boc), may be employed to prevent side reactions. Purification involves reversed-phase HPLC or column chromatography. Characterization uses 1H/13C NMR to confirm sulfonylation and chiral integrity, FTIR for functional group analysis (e.g., S=O stretch at ~1150 cm⁻¹), and mass spectrometry (ESI-MS) to verify molecular weight (C₁₀H₁₄N₂O₄S; theoretical [M+H]⁺ = 259.08) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • 1H NMR : Identifies aromatic protons (δ 7.2–7.4 ppm) and methylsulfonyl groups (singlet at δ 3.0–3.2 ppm).
  • 13C NMR : Confirms the sulfonamide carbon (δ ~40 ppm) and carbonyl groups.
  • Chiral HPLC : Ensures enantiomeric purity by comparing retention times with standards.
  • X-ray crystallography (if crystals are obtainable): Resolves absolute stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. How does the methylsulfonyl group influence interactions with enzymatic targets (e.g., kinases or proteases)?

The methylsulfonyl moiety enhances hydrogen-bonding capacity and steric bulk, which can alter substrate binding. Molecular docking studies (e.g., using AutoDock Vina) and surface plasmon resonance (SPR) quantify binding affinity. For example, in kinase inhibition assays, the group may occupy hydrophobic pockets, as observed in analogues like ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate, which showed enhanced activity due to sulfonyl electronegativity .

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., inconsistent IC₅₀ values)?

  • Orthogonal assays : Compare results from fluorescence polarization, SPR, and enzymatic activity assays.
  • Purity validation : Use HPLC-MS to rule out impurities >98%.
  • Buffer optimization : Test under varying pH (6.5–8.0) and ionic strengths to control non-specific binding.
  • Replicate studies : Include ≥3 independent experiments with internal controls (e.g., reference inhibitors) .

Q. What strategies assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–13 (simulating gastrointestinal tract conditions) and analyze degradation products via LC-MS.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light .

Q. How can isotopic labeling (e.g., ¹³C or ³H) be incorporated for metabolic tracing studies?

  • Tritiation : Catalytic tritium gas reduction of a precursor (e.g., 4-iodophenylalanine derivative) yields this compound-[³H].
  • 13C-labeling : Use ¹³C-enriched methanesulfonyl chloride during synthesis.
  • Validation : Radiochemical purity is confirmed via radio-HPLC, and isotopic incorporation via MS .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions.
  • Molecular dynamics (MD) simulations : Analyze binding persistence with target proteins (e.g., 100 ns simulations in GROMACS).
  • QM/MM modeling : Study reaction mechanisms (e.g., sulfonamide hydrolysis) at the electronic level .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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L-4-[(Methylsulfonyl)amino]phenylalanine
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